

An In-depth Technical Guide to (S)-1-N-Cbz-Pipecolinic Acid

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Compound of Interest

Compound Name: (S)-1-N-Cbz-Pipecolinic acid

Cat. No.: B1269922

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-N-Cbz-Pipecolinic acid, also known as (S)-1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid or Z-L-Pipecolic acid, is a protected derivative of L-pipecolic acid. L-pipecolic acid is a non-proteinogenic cyclic α -amino acid and a higher homolog of proline.^[1] It is recognized as a universal metabolite derived from lysine, present in plants, animals, and microorganisms.^{[1][2]}

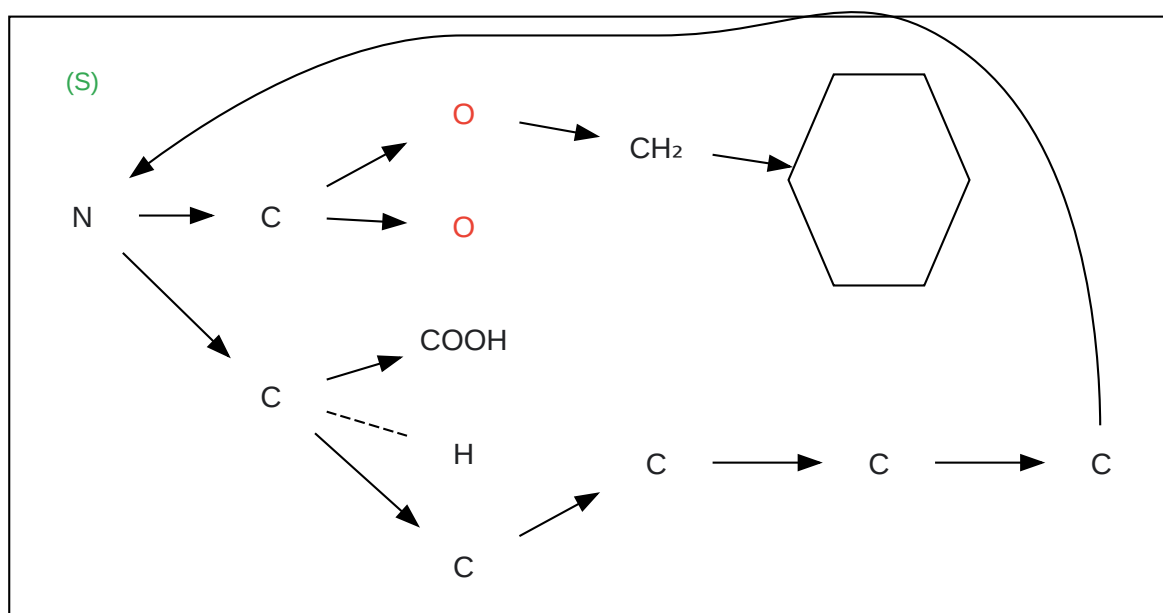
The introduction of the carboxybenzyl (Cbz or Z) protecting group on the ring's nitrogen atom makes this compound a critical chiral building block in synthetic organic chemistry. Its rigid six-membered ring structure is used to induce specific conformations, such as β -turns, in peptides. Consequently, **(S)-1-N-Cbz-Pipecolinic acid** is a valuable precursor in the total synthesis of complex natural products and in the development of novel peptidomimetics and pharmaceuticals.^[3]

Chemical Structure and Stereochemistry

(S)-1-N-Cbz-Pipecolinic acid consists of a piperidine (hexahydropyridine) ring with a carboxylic acid functional group at the C-2 position and a benzyloxycarbonyl (Cbz) group attached to the nitrogen atom (N-1).

Stereochemistry: The designation "(S)" refers to the absolute configuration at the chiral center, C-2, according to the Cahn-Ingold-Prelog priority rules. This enantiomer is also referred to as

the "L" form in amino acid nomenclature. The defined stereochemistry at this position is crucial for its application in asymmetric synthesis, ensuring the stereochemical integrity of the target molecule.



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Caption: 2D structure of **(S)-1-N-Cbz-Pipecolinic acid**.

Physicochemical Properties

The key quantitative data for **(S)-1-N-Cbz-Pipecolinic acid** are summarized in the table below for easy reference and comparison.

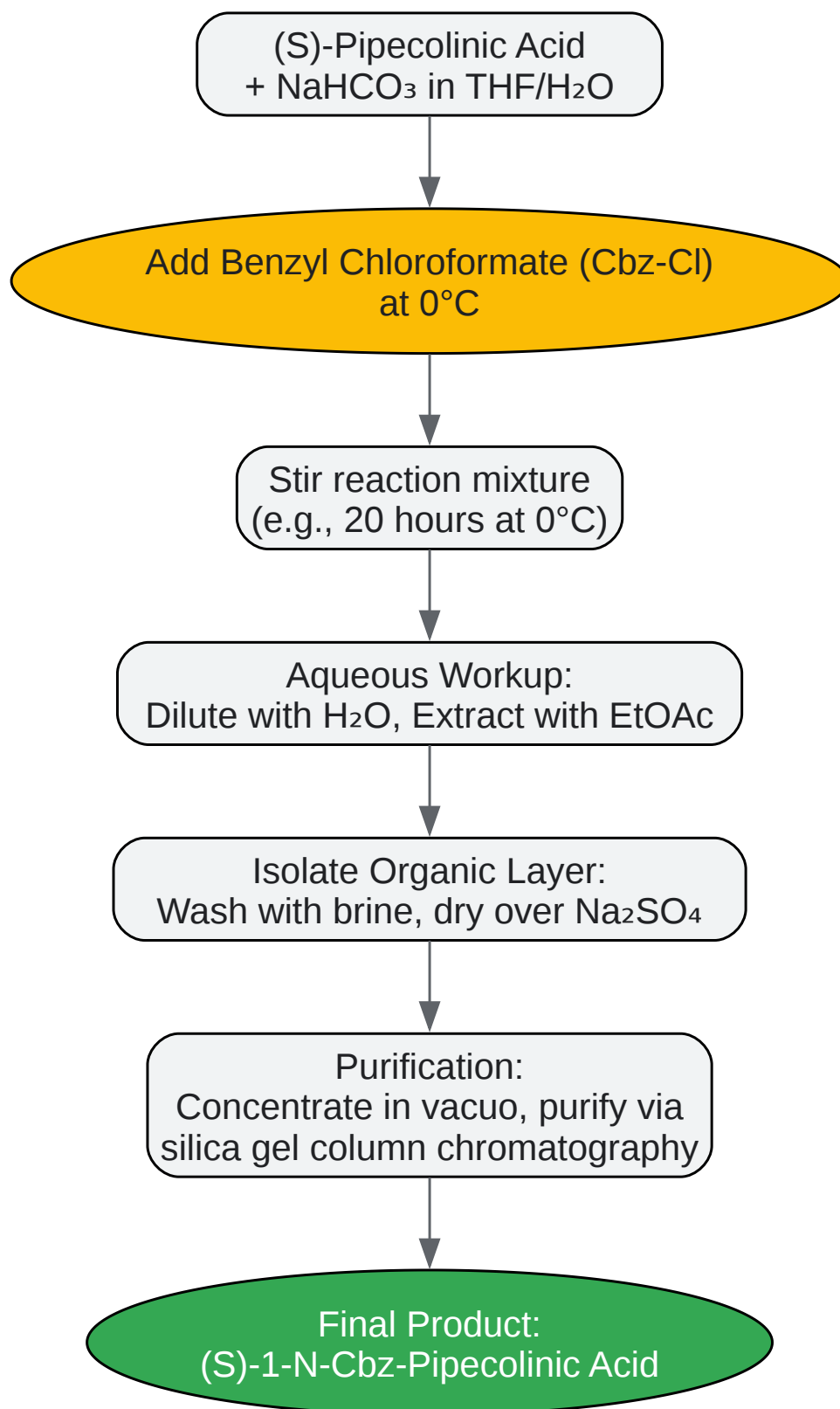
Property	Value	Reference(s)
IUPAC Name	(2S)-1- [(Benzyloxy)carbonyl]piperidin e-2-carboxylic acid	[1]
CAS Number	28697-11-2	[4]
Molecular Formula	C ₁₄ H ₁₇ NO ₄	[4]
Molecular Weight	263.29 g/mol	[4]
Appearance	White to pink solid	
Melting Point	111-115 °C (lit.)	[4]
Density	1.265 g/cm ³	[4]
SMILES Code	O=C(O) [C@@H]1CCCCN1C(OCC2=CC=CC=C2)=O	

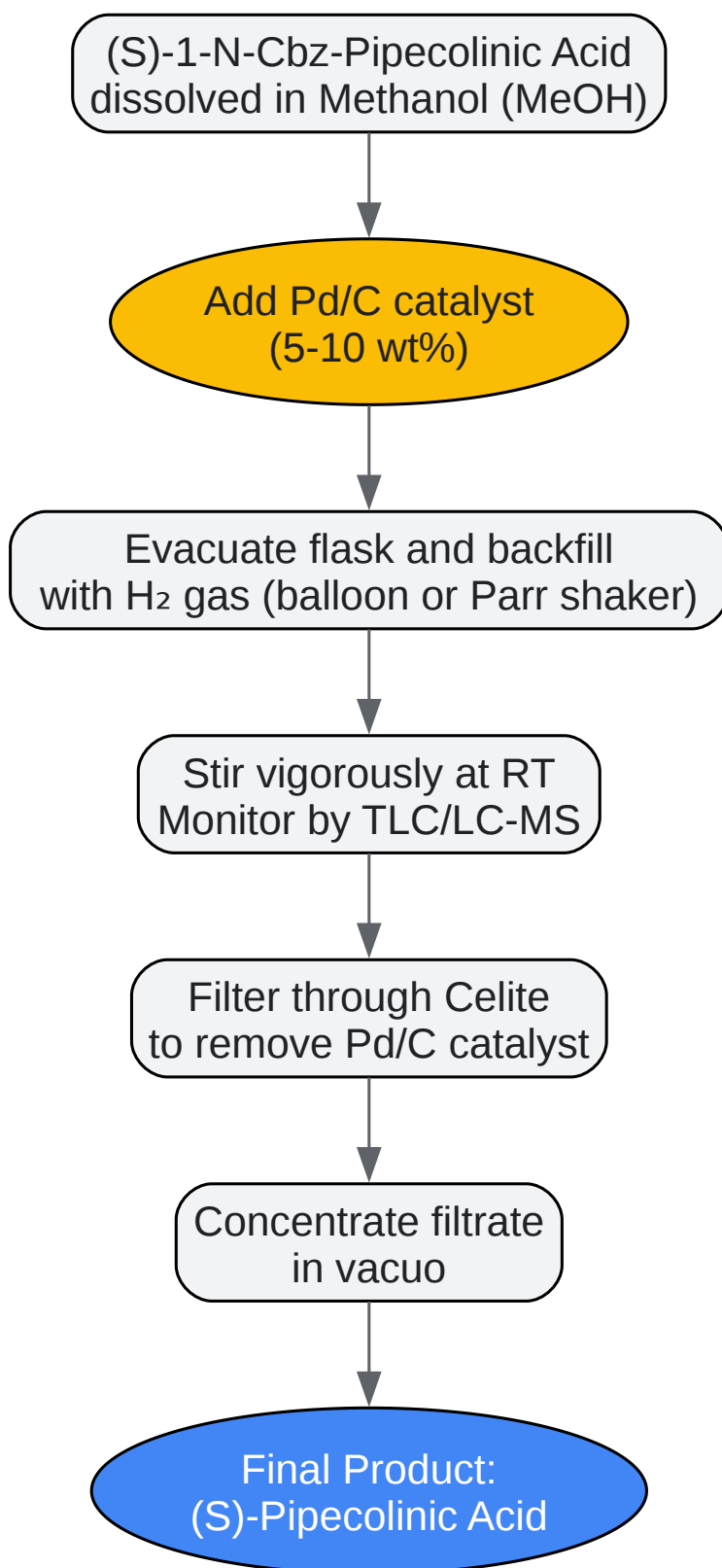
Experimental Protocols

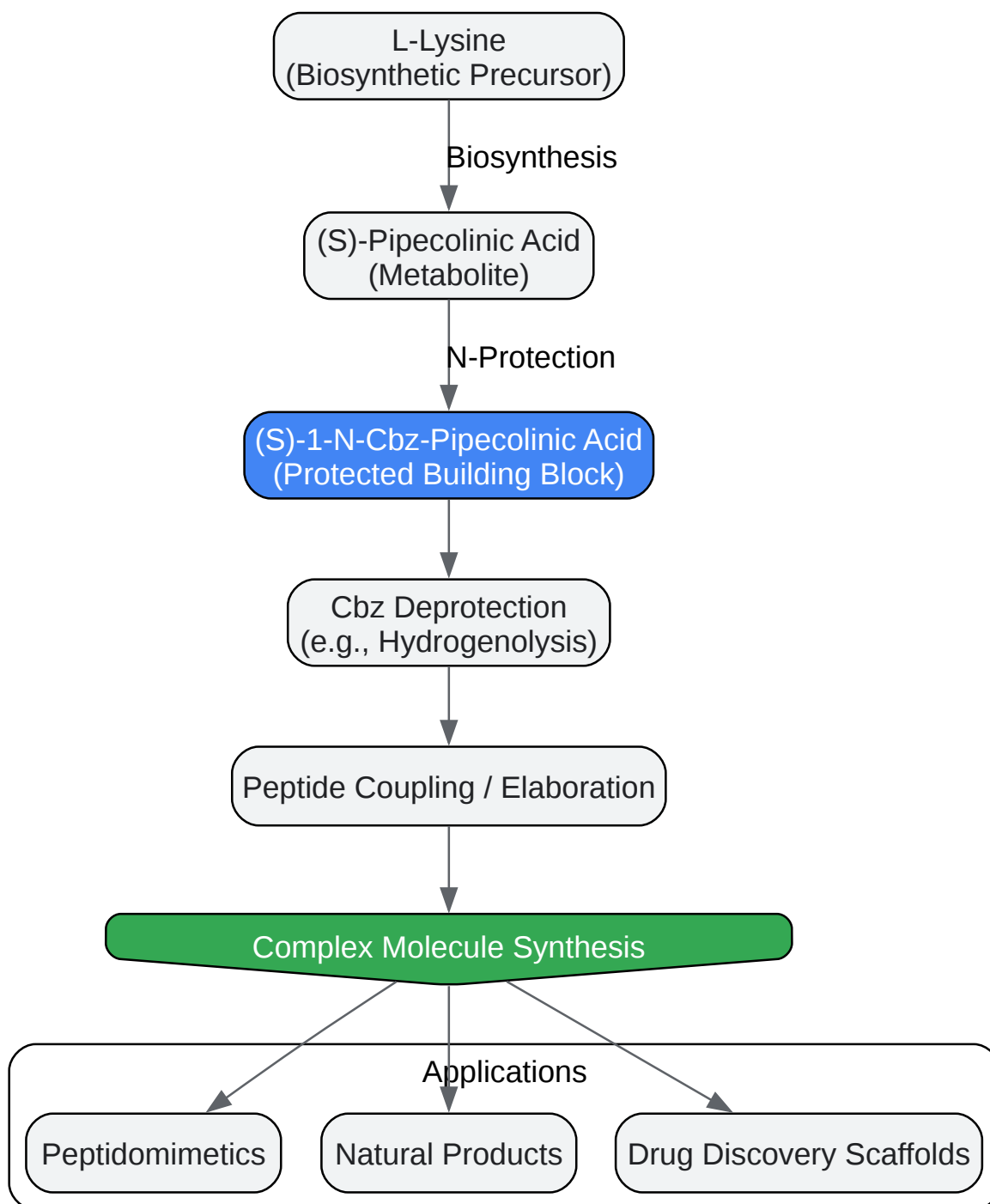
Detailed methodologies for the synthesis and deprotection of **(S)-1-N-Cbz-Pipecolinic acid** are provided below. These protocols are standard procedures in peptide chemistry and organic synthesis.

This protocol describes the protection of the secondary amine of (S)-Pipecolinic acid using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.

Workflow Diagram: N-Cbz Protection







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